3-Amino-4-chlorobenzotrifluoride
Overview
Description
3-Amino-4-chlorobenzotrifluoride is an organic compound with the molecular formula C₇H₅ClF₃N and a molar mass of 195.57 g/mol . It is a halogenated amine, specifically a derivative of benzotrifluoride, and is used primarily in organic synthesis. This compound is a clear, colorless to light yellow liquid with a boiling point of 82-83°C at 12 hPa and a melting point of 10°C . It is soluble in water (11 g/L at 60°C) and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-chlorobenzotrifluoride can be synthesized from 3,4-dichlorobenzotrifluoride through a nucleophilic substitution reaction. The reaction involves the replacement of one chlorine atom with an amino group. This can be achieved by treating 3,4-dichlorobenzotrifluoride with ammonia under appropriate conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where 3,4-dichlorobenzotrifluoride is reacted with ammonia gas. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chlorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-chlorobenzotrifluoride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-4-chlorobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets through its amino and chloro groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, thereby exerting its effects. The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
4-Amino-3-chlorobenzotrifluoride: Similar structure but with different positioning of the amino and chloro groups.
2-Chloro-4-(trifluoromethyl)aniline: Another halogenated amine with a trifluoromethyl group.
Parachlorobenzotrifluoride: A related compound used as a solvent and in the production of polyurethane finishes.
Uniqueness: 3-Amino-4-chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a chloro group on the benzotrifluoride ring allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTTYIXIDXWHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059525 | |
Record name | 3-Amino-4-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-50-6 | |
Record name | 2-Chloro-5-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-aminobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-chlorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-chloro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-4-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-α,α,α-trifluoro-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3-aminobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XBP8297PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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